S-(3,4-Dimethoxyphenyl) ethanethioate
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Overview
Description
S-(3,4-Dimethoxyphenyl) ethanethioate: is a chemical compound with the molecular formula C10H12O3S and a molecular weight of 212.27 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(3,4-Dimethoxyphenyl) ethanethioate typically involves the reaction of 3,4-dimethoxybenzyl chloride with sodium ethanethiolate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0-5°C to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
S-(3,4-Dimethoxyphenyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like or .
Reduction: Reduction reactions can convert it into thioethers using reducing agents such as .
Substitution: It can undergo nucleophilic substitution reactions where the ethanethioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
- Various substituted products from nucleophilic substitution .
Sulfoxides: and from oxidation.
Thioethers: from reduction.
Scientific Research Applications
S-(3,4-Dimethoxyphenyl) ethanethioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of S-(3,4-Dimethoxyphenyl) ethanethioate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- S-(3,4-Dimethoxyphenyl) ethanethioic acid
- S-(3,4-Dimethoxyphenyl) ethanethioic ester
- S-(3,4-Dimethoxyphenyl) ethanethioamide
Uniqueness
S-(3,4-Dimethoxyphenyl) ethanethioate is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties compared to similar compounds.
Properties
IUPAC Name |
S-(3,4-dimethoxyphenyl) ethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-7(11)14-8-4-5-9(12-2)10(6-8)13-3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFMSRRUDUHCPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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